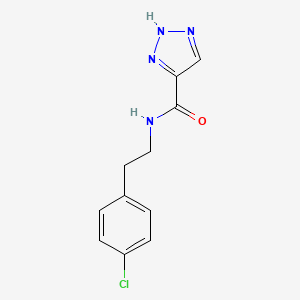![molecular formula C17H21N3O2S B2727783 1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole CAS No. 1436374-34-3](/img/structure/B2727783.png)
1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms . It also contains a sulfonyl group attached to a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also has a phenylethenyl group, which is a type of aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrazole and pyrrolidine rings would introduce some rigidity into the structure, while the phenylethenyl group could allow for some degree of rotation and flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyrazole ring, for example, can participate in various reactions such as N-arylation . The sulfonyl group could potentially be reduced or eliminated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar sulfonyl group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Cyclooxygenase-2 Inhibitors
Researchers have synthesized a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, aiming to identify potent and selective inhibitors of cyclooxygenase-2 (COX-2). This endeavor led to the discovery of celecoxib, a drug currently in phase III clinical trials for treating rheumatoid arthritis and osteoarthritis. The study demonstrates the compound's relevance in medicinal chemistry as a precursor or structural motif for developing anti-inflammatory drugs (Penning et al., 1997).
Development of Heterocyclic Sulfonamides and Sulfonyl Fluorides
Another study explores the use of a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This research showcases a parallel medicinal chemistry protocol to synthesize pyrazole-4-sulfonamides, highlighting the versatility of sulfonamide-containing compounds in creating various heterocycles, including those related to the mentioned compound (Tucker, Chenard, & Young, 2015).
Antimicrobial Activity of Heterocycles
Further research focused on the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, revealing their potential antimicrobial activity. This study emphasizes the chemical's utility in creating compounds with significant biological applications (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antibacterial Evaluation of Novel Heterocyclic Compounds
Another investigation into the synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed to identify potential antibacterial agents. The study signifies the importance of sulfonamide-based heterocycles in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
Propiedades
IUPAC Name |
1-methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-19-13-17(12-18-19)11-16-7-9-20(14-16)23(21,22)10-8-15-5-3-2-4-6-15/h2-6,8,10,12-13,16H,7,9,11,14H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBVKFPSFGUJMC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CC2CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

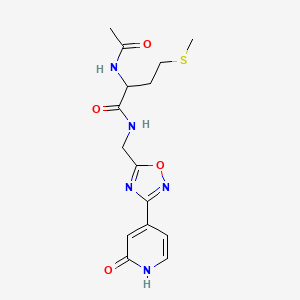

![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)

![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2727709.png)
![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)
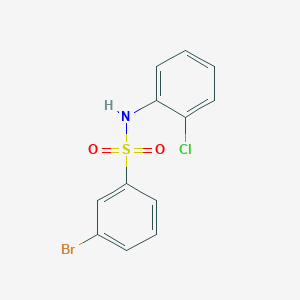
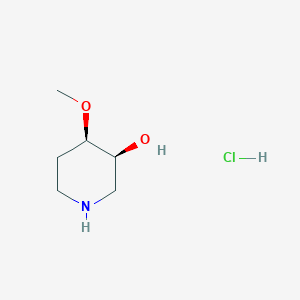
![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2727715.png)
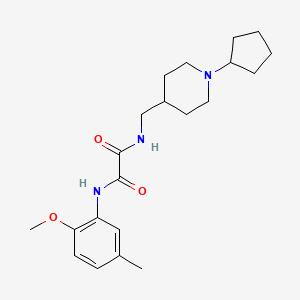
![N-(4-ethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2727719.png)

